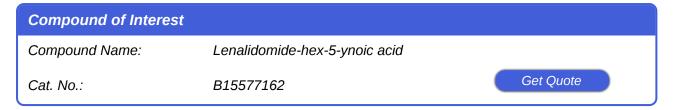


Application Notes and Protocols for Cell Permeability Assays of Lenalidomide-Based PROTACs

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by inducing their degradation. Lenalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are a prominent class of these novel therapeutics. A critical determinant of PROTAC efficacy is their ability to permeate the cell membrane to reach their intracellular targets. Due to their unique and often large molecular structures, assessing cell permeability is a key challenge in their development.

These application notes provide a comprehensive overview and detailed protocols for the most common cell permeability assays used to characterize Lenalidomide-based PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.

Signaling Pathway of Lenalidomide-Based PROTACs

Lenalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the E3



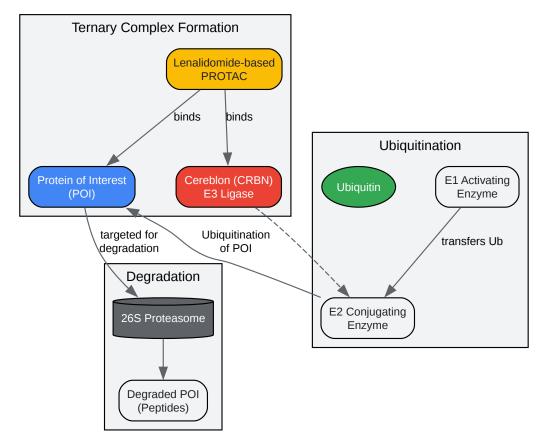




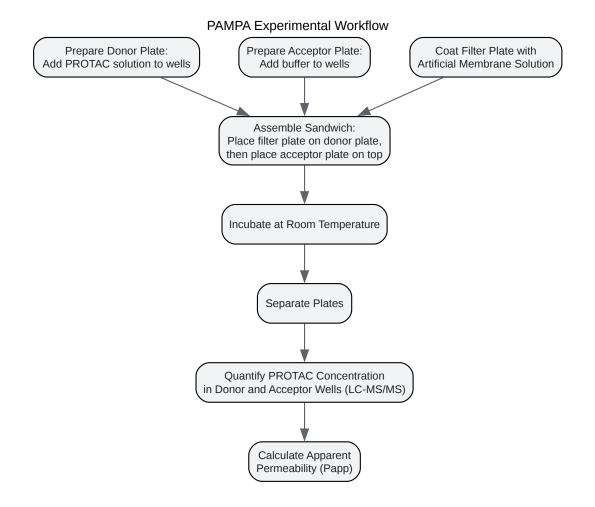
ubiquitin ligase Cereblon (CRBN), a component of the Cullin-4A RING E3 ligase complex (CRL4-CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.



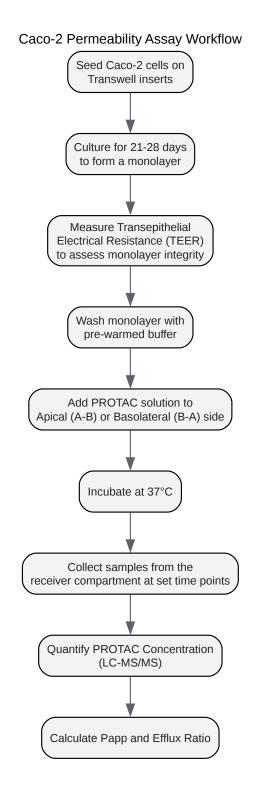
Mechanism of Lenalidomide-Based PROTAC Action











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